Ethyl 8-fluoro-6-azaspiro[3.4]octane-8-carboxylate
CAS No.: 1935116-62-3
Cat. No.: VC4358596
Molecular Formula: C10H16FNO2
Molecular Weight: 201.241
* For research use only. Not for human or veterinary use.
![Ethyl 8-fluoro-6-azaspiro[3.4]octane-8-carboxylate - 1935116-62-3](/images/structure/VC4358596.png)
Specification
CAS No. | 1935116-62-3 |
---|---|
Molecular Formula | C10H16FNO2 |
Molecular Weight | 201.241 |
IUPAC Name | ethyl 8-fluoro-6-azaspiro[3.4]octane-8-carboxylate |
Standard InChI | InChI=1S/C10H16FNO2/c1-2-14-8(13)10(11)7-12-6-9(10)4-3-5-9/h12H,2-7H2,1H3 |
Standard InChI Key | CFUAUBPRUGNJAA-UHFFFAOYSA-N |
SMILES | CCOC(=O)C1(CNCC12CCC2)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a spirocyclic core where a six-membered nitrogen-containing ring (azaspiro) is fused to a four-membered oxetane-like ring at the eighth carbon position. The fluorine atom is substituted at the spiro-junction carbon, while the ethyl carboxylate group occupies the adjacent position . This arrangement creates a rigid three-dimensional structure, as visualized in PubChem’s 3D conformer model . The spirocyclic framework reduces conformational flexibility, potentially enhancing binding specificity to biological targets.
Table 1: Key Molecular Properties
Property | Value | Source |
---|---|---|
CAS Number | 1935116-62-3 | |
Molecular Formula | ||
Molecular Weight | 201.24 g/mol | |
IUPAC Name | Ethyl 8-fluoro-6-azaspiro[3.4]octane-8-carboxylate | |
SMILES | CCOC(=O)C1(CNCC12CCC2)F |
Physicochemical Characteristics
While experimental data on solubility, melting point, and stability are scarce, the compound’s logP (calculated) of 1.7 suggests moderate lipophilicity, favoring membrane permeability . The fluorine atom introduces electronegativity, potentially influencing hydrogen bonding and metabolic stability. The hydrochloride salt derivative (CAS: 1803585-70-7) exhibits a higher molecular weight (239.67 g/mol) due to the chloride counterion , but the free base’s salt-free form is preferred for certain synthetic applications.
Synthesis and Optimization
Synthetic Pathways
The synthesis of ethyl 8-fluoro-6-azaspiro[3.4]octane-8-carboxylate involves multi-step reactions, typically starting with fluorinated precursors. VulcanChem reports a method utilizing azaspirone intermediates reacted with ethanoyl chloride or bromide under basic conditions. Cyclization is achieved through intramolecular nucleophilic substitution, forming the spirocyclic core. Chromatographic purification is critical for isolating the target compound due to the formation of regioisomers.
Challenges in Synthesis
Key challenges include:
-
Regioselectivity: Ensuring fluorine incorporation at the spiro-junction carbon requires precise control of reaction kinetics.
-
Yield Optimization: Pilot-scale syntheses report yields below 40%, necessitating catalyst screening (e.g., palladium-based catalysts for cross-coupling steps) .
-
Purification: The compound’s polarity complicates separation from byproducts, often requiring high-performance liquid chromatography (HPLC).
Pharmacological Relevance
Target Identification
Spirocyclic compounds are valued for their ability to mimic natural ligands. Ethyl 8-fluoro-6-azaspiro[3.4]octane-8-carboxylate’s rigid structure may target enzymes with deep binding pockets, such as:
-
Neurological Targets: Dopamine and serotonin receptors, where spirocycles modulate neurotransmitter release.
-
Antimicrobial Targets: Bacterial topoisomerases, with fluorine enhancing interactions with magnesium ions in active sites.
Comparative Analysis with Related Compounds
Table 2: Structural and Functional Comparison
The fluorine-free analog (CAS: 2089648-68-8) shows reduced antimicrobial potency, underscoring fluorine’s role in bioactivity . The hydrochloride salt derivatives exhibit enhanced aqueous solubility but require additional steps to regenerate the free base for further derivatization .
Limitations and Challenges
Knowledge Gaps
-
Pharmacokinetics: No data on absorption, distribution, metabolism, or excretion (ADME).
-
Toxicity: Acute and chronic toxicity profiles remain uncharacterized.
-
Synthetic Scalability: Low yields hinder large-scale production .
Stability Concerns
The ester group is prone to hydrolysis under acidic or basic conditions, limiting formulation options. Stabilization strategies, such as prodrug designs or nanoencapsulation, are yet to be explored.
Future Directions
Synthesis Innovations
-
Catalyst Development: Transition-metal catalysts could improve cyclization efficiency .
-
Flow Chemistry: Continuous-flow systems may enhance reproducibility and yield.
Biological Evaluation
-
Targeted Assays: High-throughput screening against kinase libraries and GPCR panels.
-
In Vivo Models: Testing in murine infection models to validate antimicrobial efficacy.
Computational Modeling
Molecular dynamics simulations could predict binding modes with bacterial topoisomerase IV and dopamine D3 receptors, guiding structure-activity relationship (SAR) studies .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume